2-Bromo-5-(chlorosulfonyl)benzoyl chloride 2-Bromo-5-(chlorosulfonyl)benzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387434
InChI: InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H
SMILES:
Molecular Formula: C7H3BrCl2O3S
Molecular Weight: 317.97 g/mol

2-Bromo-5-(chlorosulfonyl)benzoyl chloride

CAS No.:

Cat. No.: VC20387434

Molecular Formula: C7H3BrCl2O3S

Molecular Weight: 317.97 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(chlorosulfonyl)benzoyl chloride -

Specification

Molecular Formula C7H3BrCl2O3S
Molecular Weight 317.97 g/mol
IUPAC Name 2-bromo-5-chlorosulfonylbenzoyl chloride
Standard InChI InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H
Standard InChI Key UDSBGFZNFXQNOQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring with three substituents:

  • Bromine at the ortho position (C2).

  • Chlorosulfonyl group (-SO2_2Cl) at the meta position (C5).

  • Acyl chloride (-COCl) at the para position (C1).

This arrangement creates a highly electron-deficient aromatic system, enhancing reactivity toward nucleophilic substitution and electrophilic aromatic substitution (EAS) reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H3BrCl2O3S\text{C}_7\text{H}_3\text{BrCl}_2\text{O}_3\text{S}
Molecular Weight317.97 g/mol
IUPAC Name3-Bromo-2-chloro-5-(chlorosulfonyl)benzoyl chloride
SMILESO=C(Cl)C1=CC(S(=O)(Cl)=O)=CC=C1Br
Boiling PointNot reported
Hazard Class6.1 (Toxic), 8 (Corrosive)

Synthesis Pathways

Chlorosulfonation of Benzoyl Chloride Derivatives

The synthesis typically begins with the chlorosulfonation of 2-bromo-5-chlorobenzoic acid. Chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) introduces the -SO2_2Cl group under controlled conditions (0–50°C) . Subsequent treatment with thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid (-COOH) to an acyl chloride (-COCl) .

Reaction Scheme:

2-Bromo-5-chlorobenzoic acidClSO3H2-Bromo-5-(chlorosulfonyl)benzoic acidSOCl22-Bromo-5-(chlorosulfonyl)benzoyl chloride\text{2-Bromo-5-chlorobenzoic acid} \xrightarrow{\text{ClSO}_3\text{H}} \text{2-Bromo-5-(chlorosulfonyl)benzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Bromo-5-(chlorosulfonyl)benzoyl chloride}

Optimization and Yield

  • Catalysts: AlCl3_3 or FeCl3_3 accelerate electrophilic substitution .

  • Solvents: Dichloromethane (DCM) or 1,1,1-trichloroethane minimizes side reactions .

  • Yield: Reported yields range from 70–89% under inert atmospheres .

Reactivity and Mechanistic Insights

Nucleophilic Acyl Substitution

The acyl chloride group undergoes hydrolysis, aminolysis, or alcoholysis to form acids, amides, or esters, respectively. For example:

R-COCl+H2OR-COOH+HCl\text{R-COCl} + \text{H}_2\text{O} \rightarrow \text{R-COOH} + \text{HCl}

This reactivity is exploited in peptide coupling and polymer synthesis .

Sulfonyl Chloride Reactivity

The -SO2_2Cl group participates in sulfonamide formation with amines:

R-SO2Cl+R’NH2R-SO2NHR’+HCl\text{R-SO}_2\text{Cl} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{NHR'} + \text{HCl}

This reaction is pivotal in creating sulfonamide-based drugs, such as PARG inhibitors (e.g., compound S1 in ) .

Halogen Exchange Reactions

The bromine atom can be replaced via Ullmann or Suzuki couplings to introduce aryl or heteroaryl groups, enabling structural diversification .

Applications in Pharmaceutical Chemistry

Anticancer Agent Synthesis

The compound is a precursor to BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), a pyrazine derivative with potent cytotoxicity against Jurkat (IC50_{50} = 4.64 µM) and MCF-7 cells . The chlorosulfonyl group facilitates sulfonamide linkages critical for bioactivity.

Enzyme Inhibition

Derivatives of this compound inhibit poly(ADP-ribose) glycohydrolase (PARG), a target in oncology. For instance, S1 (1-methyl-N-(1-methylcyclopropyl)-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonamide) showed nanomolar PARG inhibition .

Table 2: Key Pharmaceutical Derivatives

DerivativeTargetIC50_{50}Source
BPUMMP-2/MMP-94.64 µM
S1 (PARG inhibitor)PARG enzyme12 nM
12dNF-κB pathway18 µM

Comparative Analysis with Related Compounds

Table 3: Reactivity Comparison

CompoundReactivity with AminesElectrophilic SitesApplications
2-Bromo-5-(chlorosulfonyl)benzoyl chlorideHigh (dual -COCl/-SO2_2Cl)C1, C5Drug synthesis
5-Bromo-2-chlorobenzoyl chlorideModerate (-COCl only)C1Agrochemicals
2-Bromo-5-chlorophenolLow (-OH inert)NoneDisinfectants

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